![molecular formula C13H19N3O2 B410839 N-[4-(二乙基氨基甲酰基氨基)苯基]乙酰胺 CAS No. 329227-88-5](/img/structure/B410839.png)

N-[4-(二乙基氨基甲酰基氨基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

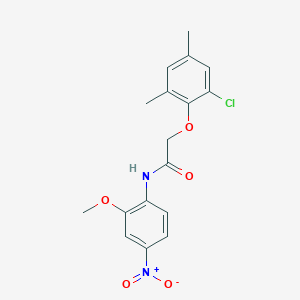

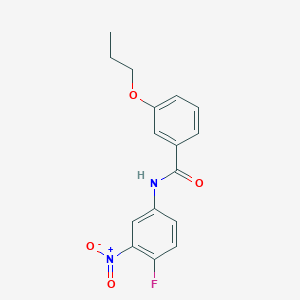

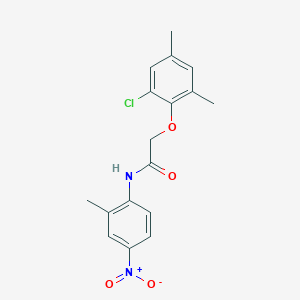

Molecular Structure Analysis

The molecular structure of “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would depend on its exact structure and the conditions under which it is reacted. Similar compounds have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(diethylcarbamoylamino)phenyl]acetamide” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .作用机制

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that amides, in general, can interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecule, thereby influencing cellular processes .

Biochemical Pathways

Amides and their derivatives are known to participate in a variety of biochemical processes, including protein synthesis and metabolism .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to exert various biological effects, such as antimicrobial and antiproliferative activities .

Action Environment

The action, efficacy, and stability of N-[4-(diethylcarbamoylamino)phenyl]acetamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .

实验室实验的优点和局限性

N-[4-(diethylcarbamoylamino)phenyl]acetamide is a widely used insect repellent that is effective against a wide range of insects. N-[4-(diethylcarbamoylamino)phenyl]acetamide is also relatively inexpensive and easy to obtain. However, N-[4-(diethylcarbamoylamino)phenyl]acetamide has some limitations for lab experiments. N-[4-(diethylcarbamoylamino)phenyl]acetamide can interfere with certain assays that rely on insect behavior or olfactory responses. N-[4-(diethylcarbamoylamino)phenyl]acetamide can also be toxic to certain species of insects, which can limit its use in certain experiments.

未来方向

There are several areas of research that could be explored in the future regarding N-[4-(diethylcarbamoylamino)phenyl]acetamide. One area of research could be to investigate the mechanism of action of N-[4-(diethylcarbamoylamino)phenyl]acetamide in more detail. Another area of research could be to develop new insect repellents that are more effective and have fewer side effects than N-[4-(diethylcarbamoylamino)phenyl]acetamide. Additionally, research could be conducted to explore the potential health effects of N-[4-(diethylcarbamoylamino)phenyl]acetamide on humans and animals.

合成方法

The most common method of synthesizing N-[4-(diethylcarbamoylamino)phenyl]acetamide is through the reaction of N,N-diethyl-m-toluamide with acetic anhydride. The reaction produces N-[4-(diethylcarbamoylamino)phenyl]acetamide and acetic acid as a byproduct. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The purity of N-[4-(diethylcarbamoylamino)phenyl]acetamide can be improved through recrystallization or distillation.

科学研究应用

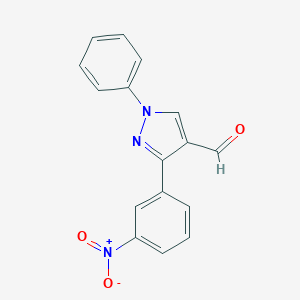

抗菌活性

与乙酰胺片段偶联的磺胺类药物表现出抗菌活性 . 它们抑制二氢叶酸还原酶(DHFR),这是磺胺类药物表现出抗菌活性的一个重要机制 .

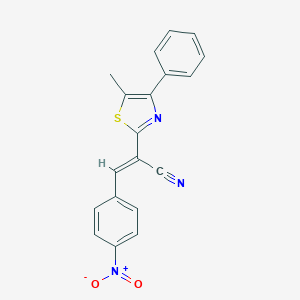

抗癌活性

这些化合物对人肺癌(A-549)和人乳腺癌(MCF-7)细胞系显示出显着的活性 . 它们通过多种机制发挥抗癌活性,例如G1期细胞周期阻滞、抑制碳酸酐酶(CA)、基质金属蛋白酶(MMPs)、NADH氧化酶、细胞周期蛋白依赖性激酶(CDK)、蛋氨酸氨肽酶(MetAPs)、组蛋白脱乙酰酶(HDACs)、与β-微管蛋白结合以及破坏微管组装 .

抗真菌活性

抗肿瘤活性

据报道,大量的结构新颖的磺胺类药物在体外和体内均表现出显著的抗肿瘤活性 .

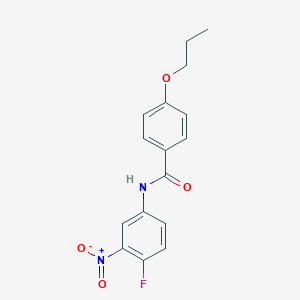

药物应用

N-(4-羟基苯基)乙酰胺,俗称扑热息痛或对乙酰氨基酚,是许多生产用于药物应用的化学品的行业的靶标分子 .

抗增殖剂

安全和危害

属性

IUPAC Name |

N-[4-(diethylcarbamoylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-4-16(5-2)13(18)15-12-8-6-11(7-9-12)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAARJUVNGXTBDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-5-prop-2-enyl-1,3-thiazol-4-one](/img/structure/B410756.png)

![N-allyl-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410758.png)

![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410762.png)

![3-{4-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410763.png)

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410765.png)

![2-[4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410768.png)

![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410769.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-nitro-4-methoxybenzamide](/img/structure/B410777.png)